![molecular formula C14H21NO3 B3846335 4-[3-(2-methoxyphenoxy)propyl]morpholine](/img/structure/B3846335.png)
4-[3-(2-methoxyphenoxy)propyl]morpholine
Vue d'ensemble
Description
“4-[3-(2-methoxyphenoxy)propyl]morpholine” is an organic compound . It is a derivative of morpholine, which is a heterocycle featuring both amine and ether functional groups .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H21NO3 . The average mass is 251.321 Da and the monoisotopic mass is 251.152145 Da .Mécanisme D'action
The mechanism of action of MPP is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. MPP has been shown to increase dopamine release in the striatum, which is thought to be responsible for its modulatory effect on dopamine release.
Biochemical and Physiological Effects:
MPP has been shown to have several biochemical and physiological effects. MPP has been shown to increase dopamine release in the striatum, which is thought to be responsible for its modulatory effect on dopamine release. MPP has also been shown to have an effect on the levels of other neurotransmitters, such as serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPP in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the function of this receptor. However, one of the main limitations of using MPP is its cost, which can be prohibitive for some labs.
Orientations Futures
There are several future directions for the use of MPP in scientific research. One potential future direction is the development of new ligands for the dopamine D3 receptor that have higher affinity and selectivity than MPP. Another potential future direction is the use of MPP in the development of new treatments for addiction and other neurological disorders.
Conclusion:
In conclusion, 4-[3-(2-methoxyphenoxy)propyl]morpholine is a chemical compound that has been widely used in scientific research. MPP has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a useful tool for studying the function of this receptor. MPP has also been shown to have an effect on the levels of other neurotransmitters, such as serotonin and norepinephrine. While MPP has several advantages for lab experiments, its cost can be a limitation. There are several future directions for the use of MPP in scientific research, including the development of new ligands for the dopamine D3 receptor and the use of MPP in the development of new treatments for addiction and other neurological disorders.
Applications De Recherche Scientifique
MPP has been widely used in scientific research for various applications. One of the main applications of MPP is as a ligand for the dopamine D3 receptor. MPP has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a useful tool for studying the function of this receptor.
MPP has also been used as a tool for studying the role of dopamine in addiction and other neurological disorders. MPP has been shown to have a modulatory effect on dopamine release, which can be used to study the role of dopamine in addiction and other neurological disorders.
Propriétés
IUPAC Name |
4-[3-(2-methoxyphenoxy)propyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-13-5-2-3-6-14(13)18-10-4-7-15-8-11-17-12-9-15/h2-3,5-6H,4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIJOCTZARYROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


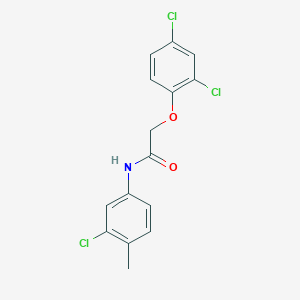
![2-{2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846282.png)
![2-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)methyl]benzoic acid](/img/structure/B3846288.png)

![diethyl [4-(2-fluorophenoxy)butyl]malonate](/img/structure/B3846303.png)
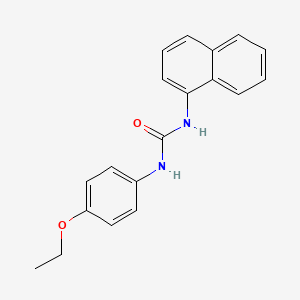
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3846313.png)
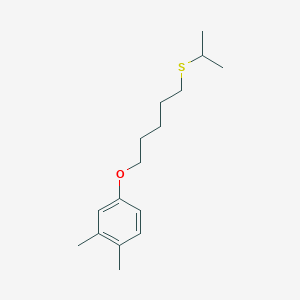
![1-{3-[(4-chloro-1-naphthyl)oxy]propyl}pyrrolidine](/img/structure/B3846322.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole](/img/structure/B3846323.png)
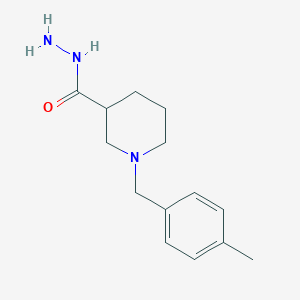
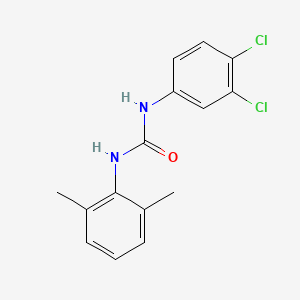
![1-iodo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B3846340.png)
![N-(1-{[(3-methoxypropyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3846346.png)
